5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

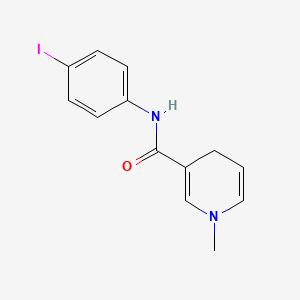

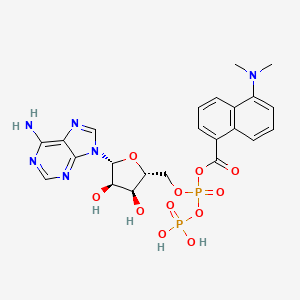

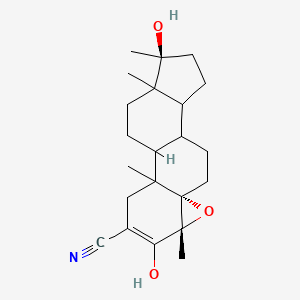

5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one is a chemical compound that is a major metabolite of procaterol .

Synthesis Analysis

The synthesis of this compound involves the creation of two isomers of 5-(2-amino-1-hydroxybutyl)-8-hydroxycarbostyril . The specific details of the synthesis process are not available in the search results.Molecular Structure Analysis

The molecular formula of this compound is C13H16N2O3 . It has an average mass of 248.278 Da and a monoisotopic mass of 248.116089 Da .properties

IUPAC Name |

5-(2-amino-1-hydroxybutyl)-8-hydroxy-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

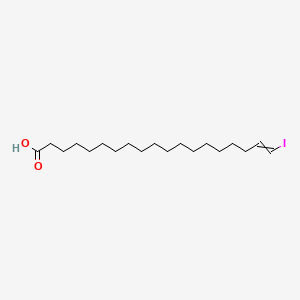

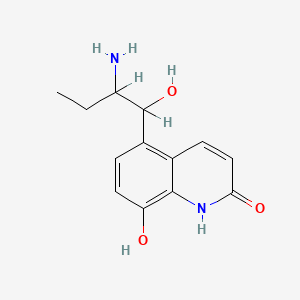

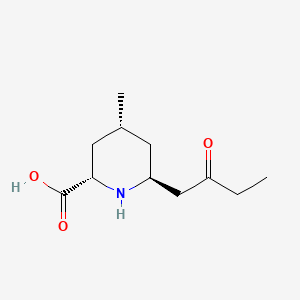

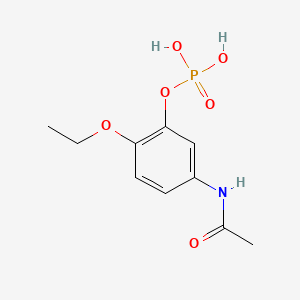

InChI=1S/C13H16N2O3/c1-2-9(14)13(18)8-3-5-10(16)12-7(8)4-6-11(17)15-12/h3-6,9,13,16,18H,2,14H2,1H3,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNWVJRLGSQVYBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(C1=C2C=CC(=O)NC2=C(C=C1)O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90979711 |

Source

|

| Record name | 5-(2-Amino-1-hydroxybutyl)quinoline-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

63483-95-4 |

Source

|

| Record name | Desisopropylprocaterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063483954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Amino-1-hydroxybutyl)quinoline-2,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90979711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is the relationship between desisopropylprocaterol and the beta-adrenoceptor system?

A: Desisopropylprocaterol acts as a beta-adrenoceptor agonist, meaning it binds to and activates these receptors. [] In studies using guinea pig taenia caecum, desisopropylprocaterol demonstrated an intrinsic activity of 0.95 ± 0.03 compared to the full agonist isoprenaline. [] This suggests a high efficacy in activating beta-adrenoceptors, although slightly less potent than isoprenaline. Interestingly, research suggests that desisopropylprocaterol might interact with fewer spare receptors compared to isoprenaline in this specific smooth muscle tissue. []

Q2: How is desisopropylprocaterol metabolized in living organisms?

A: Studies in rats, dogs, and humans reveal a consistent metabolic pathway for desisopropylprocaterol. [, ] It undergoes phase II metabolism, primarily forming conjugates with glucuronic acid and sulfate. [, ] This conjugation process typically results in more water-soluble metabolites, facilitating their excretion. Notably, desisopropylprocaterol itself is a metabolite of procaterol, formed through deisopropylation. []

Q3: Could you elaborate on the significance of the "spare receptor" concept in relation to desisopropylprocaterol's action?

A: The concept of "spare receptors" implies that a maximal response can be achieved even when only a fraction of the total receptor population is occupied by an agonist. Research indicates that while isoprenaline, a full agonist, appears to utilize spare receptors in guinea pig taenia caecum, desisopropylprocaterol does not demonstrate the same level of interaction with these spare receptors. [] This suggests that a higher proportion of receptors might need to be occupied by desisopropylprocaterol to achieve a similar maximal response compared to isoprenaline in this specific tissue.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)